5-(Benzo[d][1,3]dioxole-5-carbonyl)furan-2-carboxylic acid
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Overview
Description
5-(Benzo[d][1,3]dioxole-5-carbonyl)furan-2-carboxylic acid is a complex organic compound with the molecular formula C13H8O6 This compound features a benzo[d][1,3]dioxole moiety fused with a furan ring, making it a unique structure in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzo[d][1,3]dioxole-5-carbonyl)furan-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 5-bromo-benzo[d][1,3]dioxole with furan-2-carboxylic acid under palladium-catalyzed conditions. The reaction conditions often involve the use of PdCl2, xantphos, and Cs2CO3 in a solvent like 1,4-dioxane at elevated temperatures (around 130°C) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Benzo[d][1,3]dioxole-5-carbonyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzo[d][1,3]dioxole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the benzo[d][1,3]dioxole moiety.
Scientific Research Applications
5-(Benzo[d][1,3]dioxole-5-carbonyl)furan-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It can be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 5-(Benzo[d][1,3]dioxole-5-carbonyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole-5-carboxylic acid: Shares the benzo[d][1,3]dioxole moiety but lacks the furan ring.
3,4-(Methylenedioxy)benzoic acid: Similar structure but with different functional groups.
Piperonylic acid: Another compound with a benzo[d][1,3]dioxole moiety, used in various chemical applications .
Uniqueness
5-(Benzo[d][1,3]dioxole-5-carbonyl)furan-2-carboxylic acid is unique due to its combined benzo[d][1,3]dioxole and furan structures, which confer distinct chemical and biological properties
Properties
CAS No. |
1399657-50-1 |
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Molecular Formula |
C13H8O6 |
Molecular Weight |
260.20 g/mol |
IUPAC Name |
5-(1,3-benzodioxole-5-carbonyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C13H8O6/c14-12(9-3-4-10(19-9)13(15)16)7-1-2-8-11(5-7)18-6-17-8/h1-5H,6H2,(H,15,16) |
InChI Key |
HRDSMAFMPXQOFF-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C3=CC=C(O3)C(=O)O |
Origin of Product |
United States |
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